

# An In-depth Technical Guide to *tert*-Butyl (*tert*-butoxycarbonyl)oxycarbamate

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## Compound of Interest

Compound Name: *tert*-Butyl (*tert*-butoxycarbonyl)oxycarbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of ***tert*-Butyl (*tert*-butoxycarbonyl)oxycarbamate**, a versatile reagent in modern organic synthesis and drug discovery.

## Core Physicochemical Properties

***tert*-Butyl (*tert*-butoxycarbonyl)oxycarbamate**, also known as N,O-bis(*tert*-butoxycarbonyl)hydroxylamine, is a white crystalline powder at room temperature.<sup>[1][2]</sup> Its core physicochemical properties are summarized in the table below. While experimental data for boiling point and pKa are not readily available, predicted values are often utilized in practical applications.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO <sub>5</sub>	[1][2]
Molecular Weight	233.26 g/mol	[1][2]
Melting Point	67-70 °C	[2]
Density	1.080 g/cm <sup>3</sup>	[1][2]
Appearance	White crystalline powder	[1][2]
Storage Temperature	-20°C	[1][2]

## Synthesis of tert-Butyl (tert-butoxycarbonyl)oxycarbamate

A facile and safe synthesis of **tert-Butyl (tert-butoxycarbonyl)oxycarbamate** involves the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate in the presence of a base. This method provides a significant safety improvement over previously reported syntheses that utilized hazardous reagents.

### Experimental Protocol:

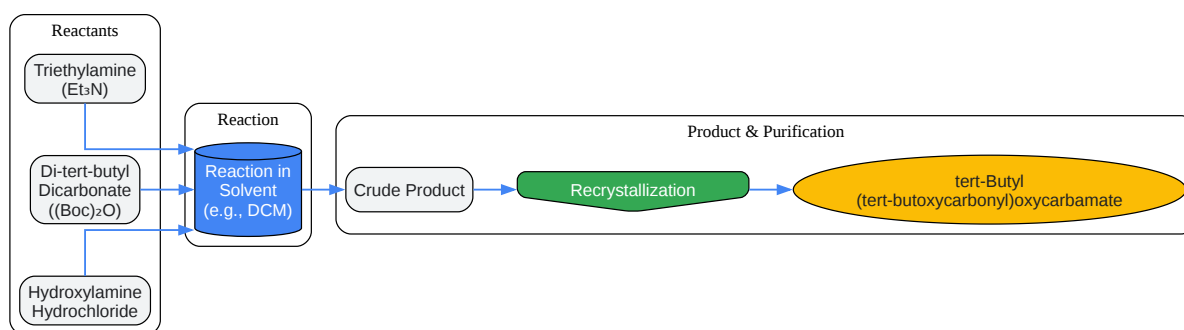
Materials:

- Hydroxylamine hydrochloride (NH<sub>2</sub>OH·HCl)
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Triethylamine (Et<sub>3</sub>N)
- Solvent (e.g., Dichloromethane, Dioxane, or Water)[3]
- Apparatus for stirring and temperature control

Procedure:

- To a solution or suspension of hydroxylamine hydrochloride in a suitable solvent, add slightly more than two equivalents of triethylamine.

- Cool the mixture to a temperature between 10°C and 60°C.[3]
- Slowly add two equivalents of di-tert-butyl dicarbonate to the reaction mixture over a period of 30 minutes to 6 hours.[3]
- Maintain the reaction at the chosen temperature with continuous stirring.
- Upon completion of the reaction, the N,O-bis-BOC-hydroxylamine product can be isolated.
- The crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether, to yield a colorless solid.[4]
- The final purity of the product can be determined by gas chromatography.



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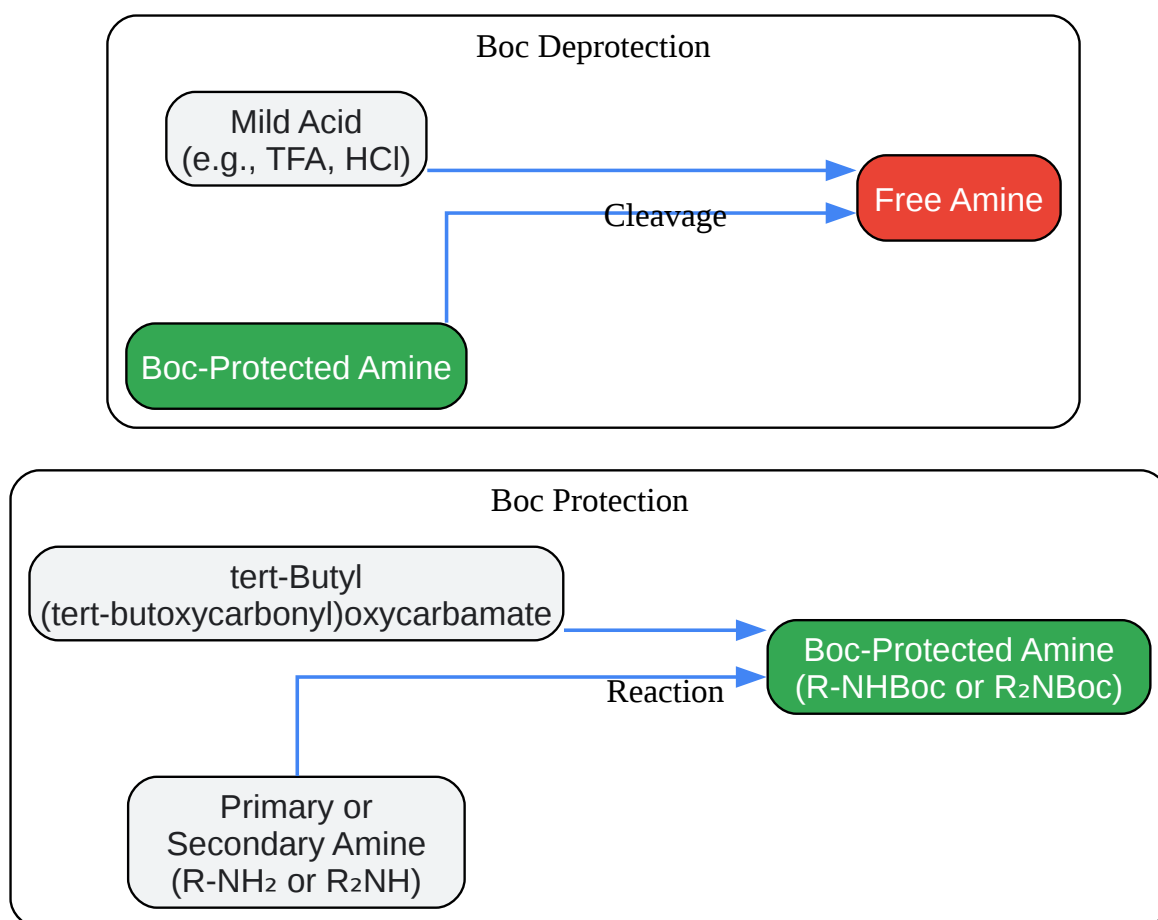
Synthesis workflow for **tert-Butyl (tert-butoxycarbonyl)oxycarbamate**.

## Applications in Organic Synthesis and Drug Discovery

**tert-Butyl (tert-butoxycarbonyl)oxycarbamate** is a valuable reagent primarily utilized for the introduction of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone strategy in modern organic synthesis.[1] The Boc group is widely employed to temporarily block the reactivity of primary and secondary amines, allowing for selective chemical transformations at other positions within a molecule.[1][5]

## Role as a Protecting Group

The Boc group's popularity stems from its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] This orthogonality makes it an ideal protecting group in multi-step syntheses of complex molecules, including peptides and pharmaceutical intermediates.[5]



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General workflow for Boc protection and deprotection of amines.

## Utility in Drug Discovery and Development

In the realm of drug discovery, **tert-Butyl (tert-butoxycarbonyl)oxycarbamate** serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5] Its ability to selectively protect amine functionalities is paramount in the construction of complex molecular architectures with desired biological activities.

While direct involvement in specific signaling pathways is not its primary role, its application is critical in the synthesis of molecules that do interact with such pathways. For instance, it is employed in the synthesis of intermediates for drugs targeting various biological pathways.[6] The stability and selective reactivity offered by the Boc group, introduced by this reagent, are essential for the efficient and high-yield synthesis of novel drug candidates.[5]

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